4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine
Description
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine is a synthetic piperidine derivative featuring a thiophene-2-carbonyl group at the 1-position and a 3-methoxypyrrolidinyl substituent at the 4-position. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as GPCRs, enzymes, and ion channels . The thiophene moiety enhances lipophilicity and may influence metabolic stability, while the methoxypyrrolidine group could modulate receptor selectivity and solubility .
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-13-6-9-17(11-13)12-4-7-16(8-5-12)15(18)14-3-2-10-20-14/h2-3,10,12-13H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOBCLLFLXEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the formation of the piperidine and pyrrolidine rings followed by their coupling with the thiophene moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Piperidine Core
The 4-position of the piperidine ring is critical for modulating biological activity. Key analogs include:
- Methoxypyrrolidine vs.
- Thiophene vs.
Physicochemical Properties
- LogP : Estimated LogP for the target compound is ~2.5 (based on thiophene and methoxypyrrolidine contributions), lower than bromo/chloro-benzoyl analogs (LogP ~3.8) , suggesting better pharmacokinetic profiles.
Biological Activity
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine (CAS Number: 2310124-27-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 294.4 g/mol. The compound features a pyrrolidine ring, a thiophene moiety, and a carbonyl group, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 2310124-27-5 |
| Molecular Formula | C₁₅H₂₂N₂O₂S |
| Molecular Weight | 294.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body. The methoxypyrrolidine moiety enhances binding affinity to target proteins, while the thiophene ring contributes to the compound's stability and reactivity.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular function and homeostasis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of thiophene have been documented to exhibit effective antibacterial and antifungal activities. The presence of the methoxypyrrolidine group may enhance these effects by improving solubility and bioavailability.
Antioxidant Properties
Preliminary studies suggest that this compound may also exhibit antioxidant activity, which is crucial for combating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
Case Studies and Research Findings
A review of available literature reveals various studies focusing on the biological activity of related compounds:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various thiophene derivatives, revealing that modifications at the piperidine position significantly enhanced activity against Gram-positive bacteria .
- Neuropharmacological Assessment : Research indicated that compounds similar to this compound showed promise in modulating dopamine receptors, suggesting potential applications in treating disorders like schizophrenia .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, demonstrating that methoxy-substituted pyrrolidines exhibited superior activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
